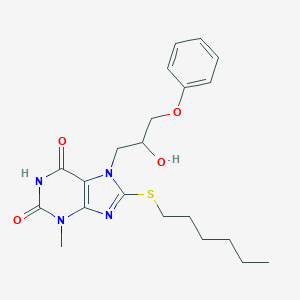
8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Hydroxy-3-phenoxypropyl acrylate” is a low viscosity aromatic monoacrylate oligomer that is used to produce fast curing, strong and flexible cured films . It’s typically used in sample preparation and as a viscosity modifier .
Synthesis Analysis
This compound is a monomer that can be polymerized to form polymers . It has been shown to have fluorescence properties, which are useful for the analysis of plasma samples or fatty acid mixtures by fluorescence analysis . The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers .Molecular Structure Analysis
The molecular formula of “2-Hydroxy-3-phenoxypropyl acrylate” is C12H14O4 and its molecular weight is 222.24 g/mol .Chemical Reactions Analysis
The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers . It also reacts with cationic surfactants in low energy environments, such as those found in plasma, leading to polymerization and crosslinking reactions .Physical And Chemical Properties Analysis
The physical state of “2-Hydroxy-3-phenoxypropyl acrylate” is liquid . It has a density of 1.16 g/cm3 at 25° C . The optical and dispersion parameters such as refractive index, extinction coefficient, steepness parameter, single-oscillator energy and dispersion energy of blend polymer were determined in the visible range as a function of wavelength .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Dynamic covalent bonds endow polymer networks with advanced functions such as self-healability, recyclability, malleability and shape memory . This unique class of material is an ideal candidate for 3D printing of structural and fast acting functional devices in soft robotics, biomedicine and electronics .
Eigenschaften
IUPAC Name |
8-hexylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-4-5-9-12-30-21-22-18-17(19(27)23-20(28)24(18)2)25(21)13-15(26)14-29-16-10-7-6-8-11-16/h6-8,10-11,15,26H,3-5,9,12-14H2,1-2H3,(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIAQCSNVNLJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde [4-(4-fluoroanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402707.png)
![2-{[5-Nitro-2,4-di(4-morpholinyl)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402709.png)
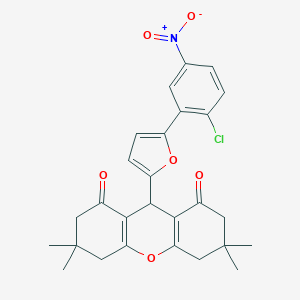
![2-[(2-Methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402712.png)
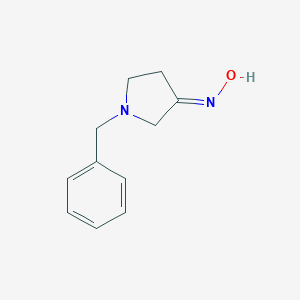
![4-{2-Nitro-4-methylphenyl}-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402717.png)
![2-(1H-benzimidazol-2-yl)-3-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B402718.png)


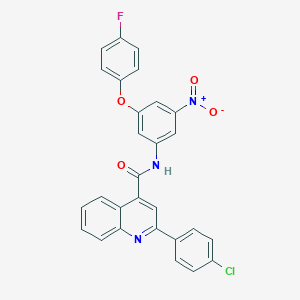
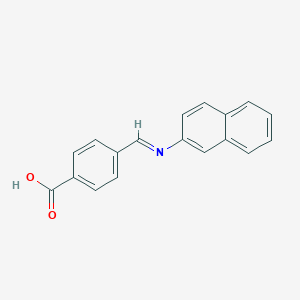
![Ethyl 4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate](/img/structure/B402726.png)
![N-[4-(hexyloxy)phenyl]-2,4-dinitroaniline](/img/structure/B402728.png)
![N'-(3-bromobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B402729.png)